

An In-depth Technical Guide to Hydrobenzamide: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Hydrobenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **hydrobenzamide**, a versatile chemical compound with significant applications in organic synthesis and as a precursor to biologically active molecules. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and use as a catalyst, and explores the therapeutic potential of its derivatives.

Core Concepts: Molecular Profile of Hydrobenzamide

Hydrobenzamide, also known as N,N'-dibenzylidenetoluene- α,α -diamine, is a crystalline solid formed from the condensation reaction of benzaldehyde and ammonia.^[1] Its core structure features a central carbon atom bonded to two imine groups and a phenyl group.

Table 1: Physicochemical Properties of **Hydrobenzamide**

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₁₈ N ₂	[1][2][3]
Molecular Weight	298.38 g/mol	[3][4][5][6]
IUPAC Name	1-phenyl-N,N'-bis(phenylmethylene)methane diamine	[7]
CAS Number	92-29-5	[1][3]
Appearance	Colorless prismatic crystals	[6]
Melting Point	101-102 °C	[8]
Boiling Point	130 °C	[6]
Solubility	Insoluble in water; soluble in alcohol and ether.	[6][9]

Synthesis and Characterization

The synthesis of **hydrobenzamide** is a classic example of a condensation reaction. Three molecules of benzaldehyde react with two molecules of ammonia to yield **hydrobenzamide** and three molecules of water.[1]

Experimental Protocol: Synthesis of Hydrobenzamide

This protocol is adapted from a standard laboratory procedure.[8]

Materials:

- Benzaldehyde
- Concentrated Ammonium Hydroxide (ca. 30%)
- 2-Propanol
- Water

- 3 L three-necked flask
- Mechanical stirrer
- Thermometer
- Filtration apparatus

Procedure:

- To a 3 L three-necked flask equipped with a mechanical stirrer and a thermometer, add 1 L of concentrated ammonium hydroxide (approximately 14.8 moles).
- In a separate container, prepare a solution of 265 g (2.50 mol) of benzaldehyde in 500 mL of 2-propanol.
- Add the benzaldehyde solution to the ammonium hydroxide in one portion.
- Stir the mixture vigorously at approximately 22°C for 43 hours.
- A slurry will form as the product precipitates. Filter the slurry and wash the filter cake with 1 L of water.
- Dry the collected solid in vacuo to obtain **hydrobenzamide** as a white solid.

Expected Yield: Approximately 242.4 g (97.4% yield) with a melting point of 100-102°C.[8]

Characterization

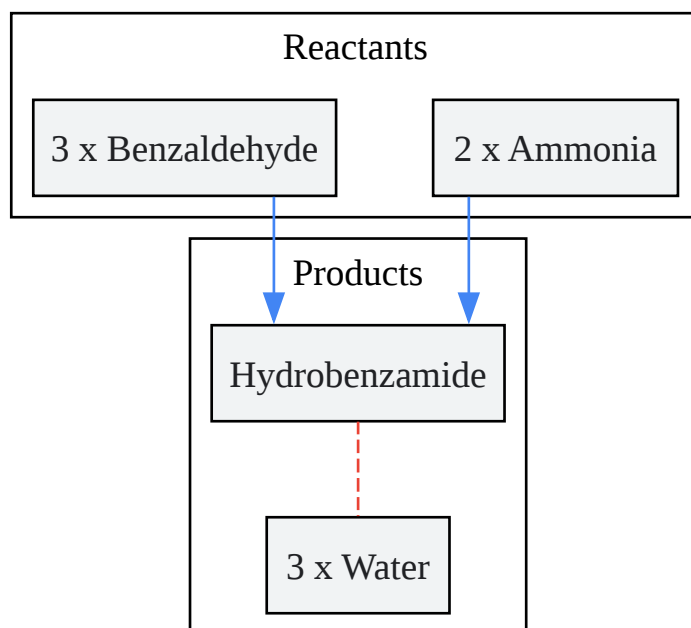
The structure and purity of the synthesized **hydrobenzamide** can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for **Hydrobenzamide**

Technique	Key Observations
^1H NMR	Signals corresponding to the aromatic protons of the three phenyl rings and the characteristic methine and imine protons.
^{13}C NMR	Resonances for the aromatic carbons and the aliphatic carbons of the central diamine structure.
FT-IR	Characteristic absorption bands for C=N stretching of the imine groups and C-H stretching of the aromatic rings.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of hydrobenzamide.

Logical Relationship: Synthesis of Hydrobenzamide

The following diagram illustrates the condensation reaction for the synthesis of hydrobenzamide.



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Synthesis of **Hydrobenzamide** from Benzaldehyde and Ammonia.

Applications in Organic Synthesis

Hydrobenzamide serves as a valuable intermediate in the synthesis of various organic compounds, including nitrogen-containing heterocycles. A notable application is its use as an in-situ generated catalyst in the Knoevenagel condensation.^{[10][11]}

Experimental Protocol: Hydrobenzamide as a Catalyst in the Knoevenagel Condensation

This protocol describes the use of **hydrobenzamide** to catalyze the condensation of benzaldehyde with malonic acid.^[10]

Materials:

- Benzaldehyde
- Malonic acid
- **Hydrobenzamide**
- Methanol for HPLC analysis
- Reaction vessel with stirring and temperature control
- HPLC system for reaction monitoring

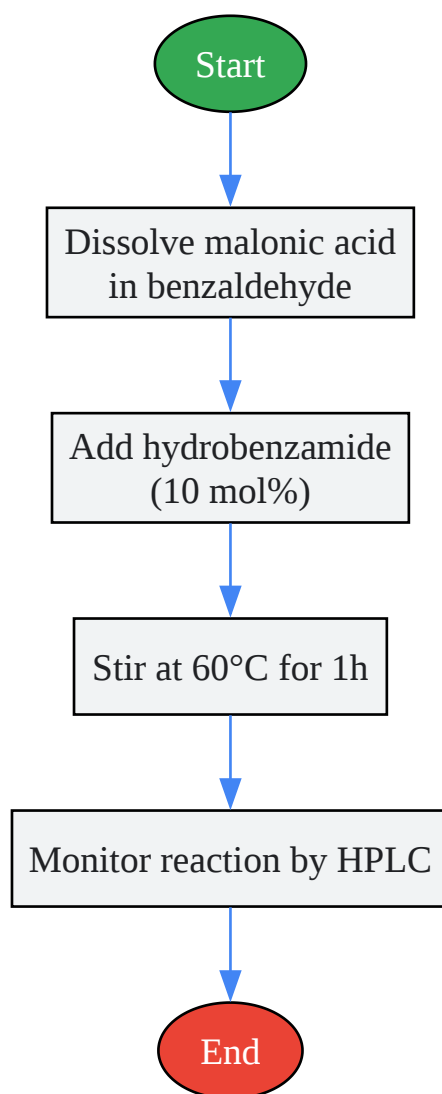
Procedure:

- Dissolve 1.0 g (10 mmol) of malonic acid in 0.96 g (10.0 mmol) of benzaldehyde in a suitable reaction vessel.
- Add 0.26 g (1.0 mmol, 10 mol%) of **hydrobenzamide** to the reaction mixture.
- Stir the mixture and maintain the temperature at 60°C for 1 hour to achieve complete conversion of benzaldehyde.

- Monitor the reaction progress by taking 2 μ L samples, diluting them in 7.5 mL of methanol, filtering, and analyzing by reversed-phase HPLC.

Experimental Workflow: Knoevenagel Condensation Catalyzed by Hydrobenzamide

The following diagram outlines the experimental workflow for the Knoevenagel condensation using **hydrobenzamide** as a catalyst.



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Workflow for **Hydrobenzamide**-Catalyzed Knoevenagel Condensation.

Biological Activity of Hydrobenzamide Derivatives

While **hydrobenzamide** itself has limited reported biological activity, its derivatives, particularly benzamides and salicylanilides, have garnered significant interest in drug development for their potential antimicrobial and anticancer properties.

Antimicrobial Activity

Various N-benzamide derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Benzamide Derivatives

Compound	Organism	Activity	Value	Reference
Compound 5a	B. subtilis	MIC	6.25 µg/mL	[12]
Compound 5a	E. coli	MIC	3.12 µg/mL	[12]
Compound 6b	E. coli	MIC	3.12 µg/mL	[12]
Compound 6c	B. subtilis	MIC	6.25 µg/mL	[12]
Benzimidazole-based acetamide derivatives	P. aeruginosa	MIC	125 µg/mL	[13]
Benzimidazole-hydrazone derivatives	Candida species	LD ₅₀	126.33-368.72 µg/mL	[14]

Anticancer Activity

Derivatives of benzamide have been investigated as potential anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.

Table 4: Anticancer Activity of Selected Benzamide Derivatives

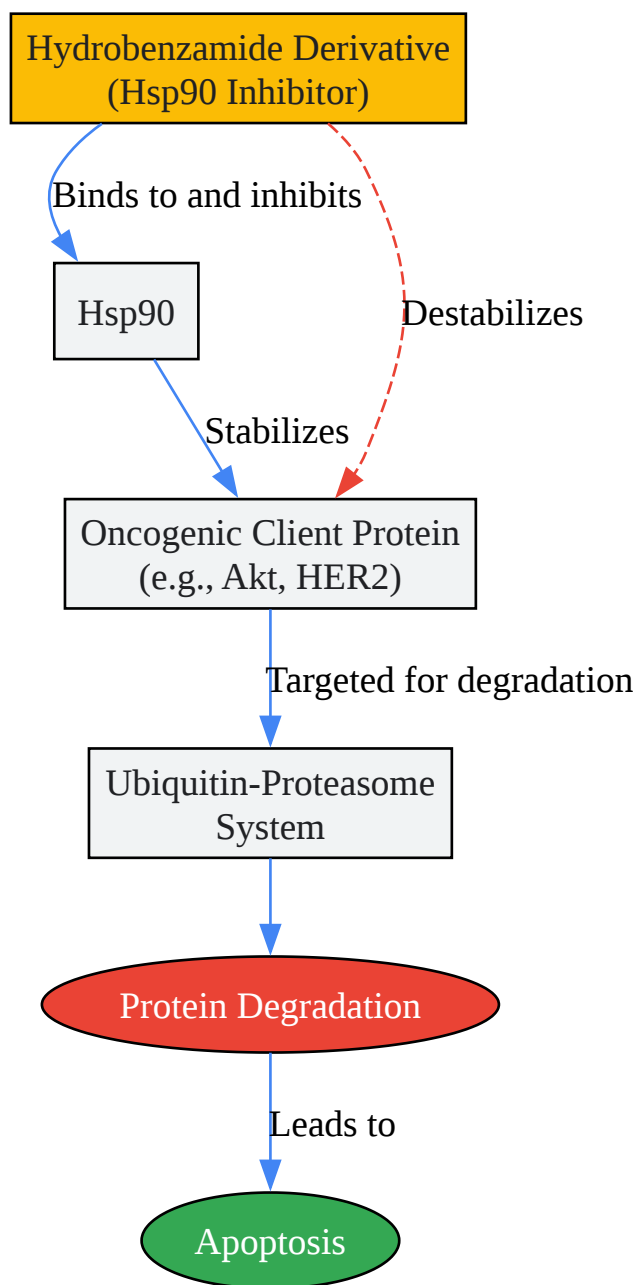
Compound	Cell Line	Activity	Value	Reference
Imidazole-based N-phenylbenzamide 4f	A549 (Lung)	IC ₅₀	7.5 μ M	[15]
Imidazole-based N-phenylbenzamide 4f	HeLa (Cervical)	IC ₅₀	9.3 μ M	[15]
Imidazole-based N-phenylbenzamide 4f	MCF-7 (Breast)	IC ₅₀	8.9 μ M	[15]
Imidazole-based N-phenylbenzamide 4e	A549 (Lung)	IC ₅₀	8.9 μ M	[15]
Imidazole-based N-phenylbenzamide 4e	HeLa (Cervical)	IC ₅₀	11.1 μ M	[15]
Imidazole-based N-phenylbenzamide 4e	MCF-7 (Breast)	IC ₅₀	9.2 μ M	[15]
Pyrimidine derivative 75	MCF-7 (Breast)	IC ₅₀	1.629 μ M	[16]
Pyrimidine derivative 76	A549 (Lung)	IC ₅₀	1.841 μ M	[16]

Hsp90 Inhibition

Certain **hydrobenzamide** derivatives have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90).^{[17][18]} Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, many of which are oncoproteins, making it an attractive target for cancer therapy.

Signaling Pathway: Hsp90 Inhibition by Hydrobenzamide Derivatives

The diagram below illustrates the general mechanism of action for Hsp90 inhibitors, a pathway potentially targeted by **hydrobenzamide** derivatives.



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General Signaling Pathway of Hsp90 Inhibition.

Conclusion

Hydrobenzamide is a compound of significant interest due to its straightforward synthesis and its utility as a precursor and catalyst in organic chemistry. While the direct biological applications of **hydrobenzamide** are not extensively documented, its derivatives represent a promising avenue for the development of novel therapeutics, particularly in the areas of

antimicrobial and anticancer drug discovery. Further research into the structure-activity relationships of **hydrobenzamide** derivatives is warranted to fully exploit their therapeutic potential.

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